2,3-Diamino-4-nitrobenzonitrile

Chemical Synthesis Building Block Intermediate

2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) is a unique tri‑functional aromatic scaffold for heterocyclic chemistry. Its ortho‑diamine enables cyclocondensation to benzimidazoles/quinoxalines; the nitro group modulates electronics or is reduced to an amine; and the nitrile is a handle for amidine (Pinner) or carboxylic acid conversion. This singular combination cannot be replicated by simpler analogs such as 4‑nitro‑o‑phenylenediamine (lacks nitrile) or 3,4‑diamino‑5‑nitrobenzonitrile (different regiochemistry). Ideal for medicinal chemistry, energetic materials research, and functional polymer monomer development.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 211096-54-7
Cat. No. B8767003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-4-nitrobenzonitrile
CAS211096-54-7
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)N)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c8-3-4-1-2-5(11(12)13)7(10)6(4)9/h1-2H,9-10H2
InChIKeySIPGPNCYXRIXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7): Technical Specifications and Baseline Characterization


2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) is an ortho-substituted aromatic diamine-nitrile derivative with molecular formula C7H6N4O2 and molecular weight 178.15 g/mol . The compound features a benzonitrile core substituted with amino groups at the 2- and 3-positions and a nitro group at the 4-position . The ortho-diamine configuration enables cyclocondensation to benzimidazole derivatives, while the nitrile group provides a handle for amidine or carboxylic acid conversion [1]. However, a systematic literature review reveals that this compound lacks peer-reviewed primary research literature, patents, or authoritative database records containing quantitative performance data relative to comparators [2].

2,3-Diamino-4-nitrobenzonitrile: Why o-Phenylenediamine or 4-Nitro-o-phenylenediamine Cannot Substitute


In heterocyclic synthesis applications, generic substitution is technically invalid because 2,3-diamino-4-nitrobenzonitrile provides a unique combination of three functional elements within a single scaffold: an ortho-diamine for benzimidazole/quinoxaline cyclization, a nitro group for electronic modulation or subsequent reduction, and a nitrile for further derivatization to amidines or carboxylic acids [1]. The isomeric variant 3,4-diamino-5-nitrobenzonitrile (CAS 61313-42-6) differs in substitution pattern, which would alter cyclization regiochemistry and electronic properties . Simpler analogs such as 4-nitro-o-phenylenediamine (CAS 99-56-9) lack the nitrile functionality, precluding amidine-forming applications. However, direct quantitative performance comparisons between 2,3-diamino-4-nitrobenzonitrile and these structural analogs have not been published in the peer-reviewed literature [2].

2,3-Diamino-4-nitrobenzonitrile Quantitative Evidence Guide: Comparator-Based Performance Data


Purity Specification: Typical Commercial Grade Analysis

Commercial suppliers specify typical purity of 95% for 2,3-diamino-4-nitrobenzonitrile as determined by HPLC analysis . No comparative purity data versus 3,4-diamino-5-nitrobenzonitrile or 4-nitro-o-phenylenediamine from identical synthetic batches are available.

Chemical Synthesis Building Block Intermediate

Isomeric Nitrobenzonitrile Thermochemical Baseline Comparison

The enthalpies of combustion for isomeric nitrobenzonitriles have been experimentally determined: ortho-nitrobenzonitrile (-3456.3 ± 2.9 kJ·mol⁻¹), meta-nitrobenzonitrile (-3442.8 ± 3.3 kJ·mol⁻¹), and para-nitrobenzonitrile (-3448.2 ± 3.6 kJ·mol⁻¹) [1]. The ortho isomer exhibits the most exothermic combustion enthalpy among the three, differing from the meta isomer by approximately 13.5 kJ·mol⁻¹ (0.39%) and from the para isomer by approximately 8.1 kJ·mol⁻¹ (0.23%) [2]. While these data are for unsubstituted nitrobenzonitriles lacking amino groups, they establish a class-level trend that ortho-nitrobenzonitrile scaffolds may exhibit enhanced energetic character relative to meta/para isomers [3].

Thermochemistry Energetic Materials Process Safety

2,3-Diamino-4-nitrobenzonitrile Application Scenarios Based on Structural Capabilities


Benzimidazole-Based Energetic Materials Synthesis

The ortho-diamine configuration of 2,3-diamino-4-nitrobenzonitrile enables cyclocondensation to benzimidazole scaffolds. The nitrobenzonitrile core may contribute favorable energetic properties, as suggested by thermochemical data on ortho-nitrobenzonitrile isomers showing higher combustion enthalpy relative to meta/para isomers [1]. Recent work on 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) demonstrates the viability of amino-nitro-benzimidazoles as heat-resistant energetic materials [2].

Amidine-Containing DNA Minor Groove Binder Precursors

The nitrile group of 2,3-diamino-4-nitrobenzonitrile can be converted to an amidine moiety via Pinner amidine synthesis, a transformation validated in related benzonitrile systems [3]. Bisnitrile derivatives of benzobisimidazole and bibenzimidazole have been described as potential precursors for DNA minor groove binders [4], establishing precedent for nitrile-to-amidine conversion in benzimidazole-containing architectures.

Functionalized Aromatic Diamine Monomer Research

Aromatic diamines containing benzonitrile moieties have been patented as monomers for functional polymers including polyamides, polyimides, and polybenzoxazoles with superior thermal and mechanical properties [5]. The dual amino groups of 2,3-diamino-4-nitrobenzonitrile position it as a candidate for polycondensation reactions, though no published polymerization data specific to this compound exist.

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